5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethynylbenzyl bromide and 2-aminothiazole.
Formation of the Thiazole Ring: The 3-ethynylbenzyl bromide is reacted with 2-aminothiazole under basic conditions to form the desired compound. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of 5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Indole derivatives : Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific structural features, such as the presence of the ethynyl group and the thiazole ring
Properties
CAS No. |
937632-50-3 |
---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.3 |
Purity |
0 |
Origin of Product |
United States |
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